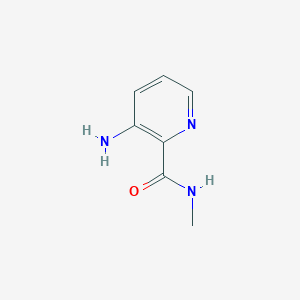

3-Amino-N-methylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

3-amino-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,8H2,1H3,(H,9,11) |

InChI Key |

ACQSXOWTAAETIH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 3-Amino-N-methylpicolinamide Scaffold

The traditional synthesis of the this compound scaffold is a multi-step process that relies on the sequential construction of the molecule. This involves the initial synthesis of a suitable pyridine-2-carboxylic acid precursor, followed by an amidation reaction to form the N-methylamide, and finally, the introduction of the amino group at the 3-position of the pyridine (B92270) ring.

Precursor Synthesis Strategies (e.g., 2-picolinic acid derivatives)

The foundation of picolinamide (B142947) synthesis lies in the availability of 2-picolinic acid and its derivatives. These precursors can be synthesized through several established methods, often starting from readily available pyridine compounds. A common industrial method involves the oxidation of 2-picoline (2-methylpyridine) using oxidizing agents like potassium permanganate. google.com Another prevalent route is the hydrolysis of 2-cyanopyridine (B140075). google.comchemicalbook.com For instance, 2-cyanopyridine can be hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to yield 2-picolinic acid with high efficiency. chemicalbook.com

For substituted picolinamides, the synthesis often starts with an appropriately substituted 2-picoline or other pyridine derivative. beilstein-journals.org The synthesis of halogenated precursors, such as 4-chloropicolinic acid, is a key step for further functionalization. mdpi.comresearchgate.net A common method to prepare the necessary acid chloride intermediate for amidation involves treating the picolinic acid with thionyl chloride (SOCl₂), often in the presence of a catalyst like DMF. researchgate.net

Table 1: Selected Precursor Synthesis Methods for 2-Picolinic Acid Derivatives

| Starting Material | Reagents & Conditions | Product | Key Findings |

|---|

Amidation Reactions for N-Methylpicolinamide Core Formation

The formation of the N-methyl amide bond is a critical step in the synthesis. This is typically achieved by reacting a 2-picolinic acid derivative with methylamine (B109427). The most common approach involves converting the 2-picolinic acid to a more reactive species, such as an acid chloride, which then readily reacts with methylamine. For example, 4-chloro-N-methylpicolinamide can be synthesized by first treating 2-picolinic acid with thionyl chloride and then reacting the resulting intermediate with an aqueous solution of methylamine at low temperatures. researchgate.net

Alternative coupling reagents can also be employed to facilitate the amidation directly from the carboxylic acid, avoiding the need to isolate the acid chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBT) are used to form the amide bond under mild conditions. researchgate.net

Table 2: Common Amidation Reactions for Picolinamide Synthesis

| Picolinic Acid Derivative | Amine | Reagents & Conditions | Product |

|---|

Introduction of the Amino Substituent at the 3-Position

Introducing an amino group at the C-3 position of the pyridine ring is a synthetically challenging step. Direct amination of the N-methylpicolinamide core is difficult. Therefore, the synthesis typically proceeds in one of two ways: either by starting with a precursor that already contains a nitrogen-based functional group at the 3-position, such as 3-aminopicolinic acid google.com, or by introducing a nitro group which can then be reduced to the desired amine.

The synthesis of 3-aminopicolinic acid itself can be accomplished through various methods common in heterocyclic chemistry. One potential route involves the nitration of 2-picolinic acid, followed by reduction of the resulting 3-nitropicolinic acid. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. Subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or using reducing agents like tin(II) chloride. Once 3-aminopicolinic acid is obtained, it can be carried through the amidation sequence with methylamine to yield the final product, this compound.

Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful tools that can streamline the synthesis of complex molecules like this compound. Catalytic C-H activation and multi-component reactions represent advanced strategies that can increase efficiency and introduce novel chemical diversity.

Catalytic C-H Activation and Functionalization Strategies

The picolinamide functional group is a highly effective directing group in transition-metal-catalyzed C-H activation reactions. acs.org This allows for the selective functionalization of otherwise unreactive C-H bonds, both on the N-alkyl substituent and on the pyridine ring itself.

Copper-catalyzed ortho-C-H amination is a powerful method for forming C-N bonds. rsc.orgresearchgate.netscispace.com This strategy uses a copper catalyst to direct the amination to the C-H bond at the 3-position of the picolinamide ring. rsc.org These reactions typically employ an external oxidant, such as oxygen, and can proceed with a variety of amine coupling partners, including alkylamines. rsc.orgnih.gov This approach offers a direct route to 3-aminopicolinamide derivatives from the more accessible picolinamide core, potentially simplifying the synthetic sequence. rsc.org

Palladium-catalyzed C(sp³)-H arylation and alkylation represents another significant advancement, primarily targeting the C-H bonds of the N-alkyl group directed by the picolinamide. nih.gov While this does not directly install the 3-amino group on the pyridine ring, it is a powerful method for modifying the N-methyl substituent. For instance, palladium catalysts can activate the γ-C(sp³)–H bonds of picolinamide-protected aliphatic amines, allowing for coupling with alkyl iodides or aryl iodides. d-nb.infoacs.org This strategy has been used to synthesize complex nitrogen-containing products and various heterocyclic structures like tetrahydroquinolines. d-nb.infonih.gov Intramolecular amination of C(sp³)–H bonds can also be achieved using palladium catalysis, providing a route to azetidine (B1206935) and pyrrolidine (B122466) derivatives. rhhz.net

Table 3: Examples of Picolinamide-Directed C-H Functionalization

| Reaction Type | Catalyst System | Substrate | Key Features |

|---|---|---|---|

| ortho-C-H Amination | Cu-catalyst, Oxidant | Anilines, Benzamides, Picolinamides | Enables direct amination at the C-3 position of the picolinamide ring or at the ortho position of an N-aryl substituent. rsc.orgscispace.comrsc.org |

| γ-C(sp³)-H Alkylation | Pd(OAc)₂, (BnO)₂PO₂H, Ag₂CO₃ | Picolinamide-protected amines | Selectively functionalizes the γ-C-H bond of the N-alkyl chain with primary alkyl iodides. acs.org |

| γ-C(sp³)-H Arylation | Pd(OAc)₂, (BnO)₂PO₂H | Alkylpicolinamides | Couples the γ-C-H bond of the N-alkyl chain with aryl iodides. d-nb.info |

| Intramolecular C(sp³)-H Amination | Pd(OAc)₂, PhI(OAc)₂ | Picolinamide-protected amides | Forms cyclic structures like azetidines and pyrrolidines through C-N bond formation. nih.govrhhz.net |

Multi-Component Reactions in Picolinamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govfrontiersin.orgorganic-chemistry.org This approach aligns with the principles of green chemistry by minimizing steps and waste. frontiersin.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to the synthesis of its precursors or related structures.

For example, the Hantzsch pyridine synthesis, a classic MCR, combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can be oxidized to the corresponding pyridine derivative. beilstein-journals.org Such strategies could be envisioned to construct a substituted pyridine ring system in a single step. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for rapidly generating molecular complexity and are particularly useful for creating peptide-like structures, including various amides. organic-chemistry.orgmdpi.com Research has also shown that picolinate (B1231196) and picolinic acid derivatives can be synthesized through multi-component reactions involving reactants like 2-oxopropanoic acid, demonstrating the applicability of MCRs in this area of heterocyclic chemistry. researchgate.net The development of novel MCRs remains an active area of research with the potential to significantly streamline the synthesis of complex pharmaceutical targets.

Green Chemistry Principles in Synthesis Optimization

A primary challenge in synthesizing this compound via the direct amidation of its precursor, 3-aminopicolinic acid, is the presence of two reactive nucleophilic sites: the amino group on the pyridine ring and the target carboxylic acid. Traditional synthesis often requires the use of protecting groups to temporarily block the ring's amino group, preventing side reactions. However, this strategy contravenes a core principle of green chemistry: reducing unnecessary derivatization. acs.org Such steps require additional reagents and generate more waste through protection and deprotection sequences. acs.org Therefore, a significant goal in green synthesis optimization is to develop highly selective reaction conditions that obviate the need for these protecting groups.

Catalysis offers a powerful tool for greener amide bond formation, replacing stoichiometric activating agents that generate significant waste. researchgate.netgoogle.com Research has demonstrated the potential of catalytic transamidation for picolinamide synthesis. One notable development is the use of cerium oxide (CeO₂) as a heterogeneous catalyst for the transamidation of picolinamide. ijrpr.comresearchgate.net This method allows the reaction to proceed under solvent-free conditions, directly addressing the green chemistry principle of reducing or eliminating the use of auxiliary substances like organic solvents. researchgate.netresearchgate.net

Table 1: Example of a Green Catalytic Approach for Picolinamide Synthesis This table summarizes research findings on a green catalytic method applicable to picolinamide derivatives.

| Catalyst | Reactants | Reaction Conditions | Key Green Advantage |

| Cerium oxide (CeO₂) | Picolinamide, n-octylamine | Solvent-free | Eliminates the need for solvents and utilizes a recyclable catalyst. ijrpr.comresearchgate.net |

This catalytic, solvent-free approach represents a significant advancement over traditional methods that often rely on stoichiometric coupling reagents and hazardous solvents. ijrpr.comresearchgate.netgoogle.com The ideal green synthesis of this compound would involve the direct, selective catalytic amidation of 3-aminopicolinic acid with methylamine, minimizing reaction steps, maximizing atom economy, and occurring in a benign solvent or under solvent-free conditions. acs.orgresearchgate.net Further research into selective catalysts that can differentiate between the ring's amino group and the carboxylic acid is a key area for advancing the green synthesis of this and related compounds.

Derivatization, Analog Design, and Structure Activity Relationship Sar Studies

Design Principles for 3-Amino-N-methylpicolinamide Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles. These include altering the core's substituents to probe interactions with biological targets, improving metabolic stability, and enhancing central nervous system (CNS) exposure where necessary. unmc.eduacs.org

The pyridine (B92270) ring is a common motif in drug design, and its substitution pattern significantly influences a molecule's physicochemical properties and biological activity. dovepress.com Modifications to the pyridine ring of picolinamide (B142947) derivatives are a key strategy in analog design.

Positional Isomerism: Simply repositioning the nitrogen atom within the pyridine ring can dramatically alter biological activity and selectivity. For instance, a study on antibacterial picolinamides revealed that moving the carboxamide group from the 4-position (isonicotinamides) to the 2-position (picolinamides) imparted exquisite selectivity for C. difficile over other bacteria like MRSA. nih.gov

Substitution: Introducing various substituents onto the pyridine ring can modulate activity. In a series of mGlu₅ negative allosteric modulators, adding a 6-methyl group to the picolinamide core improved potency relative to the unsubstituted analog. acs.org Conversely, replacing the 6-methyl with a difluoromethyl group led to a five-fold loss in potency, indicating little tolerance for changes at that position. acs.org In another study, a derivative with a trimethoxy phenyl group at the 4-position of the pyridine ring showed the highest anti-inflammatory activity, suggesting that increasing the number of methoxy (B1213986) groups enhanced efficacy. nih.gov

Halogenation: The introduction of halogens is a common tactic. For a series of antitumor agents, moving a chlorine atom from the 4-position to the 6-position on the picolinamide ring resulted in reduced efficacy, highlighting the importance of the substituent's location. In another example, an ortho-substitution of a fluorine atom on a phenyl ring attached to a pyridine-based scaffold was crucial for potent enzymatic inhibition. mdpi.com

Table 1: Effect of Pyridine Ring Modifications on Biological Activity

| Parent Scaffold | Modification | Observation | Reference |

|---|---|---|---|

| Isonicotinamide | Reposition N to create Picolinamide isomer | Gained 1024-fold selectivity for C. difficile | nih.gov |

| Picolinamide | Addition of 6-methyl group | Improved mGlu₅ NAM potency | acs.org |

| Picolinamide | Replacement of 6-methyl with 6-difluoromethyl | ~5-fold loss of mGlu₅ NAM potency | acs.org |

| 4-Chloro-picolinamide | Moved Cl from C4 to C6 position | Reduced antitumor efficacy |

The amide moiety is a critical hydrogen-bonding component, and substitutions on the amide nitrogen can profoundly affect a compound's interaction with its target. mdpi.com For the this compound scaffold, this typically involves replacing the methyl group with a variety of other chemical groups.

In the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a wide range of aryl, cycloalkyl, alkyl, and heteroaromatic amides were evaluated. acs.org SAR studies showed that an N-(2-chlorophenyl) group was superior to other 2-substituted phenyl rings. acs.org In a different series of kinase inhibitors, replacing the N-methylamide with an N-methoxyamide abolished activity, emphasizing the critical role of the N-H group for hydrogen bonding interactions with the target protein. In another study, replacing the picolinamide with other heterocyclic moieties was proposed as a strategy to enhance activity into the nanomolar range for Trk inhibitors. mdpi.com

A powerful design strategy involves incorporating or "hybridizing" the this compound core with other known pharmacophores to create novel molecules with enhanced or new activities. nih.gov A pharmacophore represents the essential steric and electronic features necessary for biological activity. dergipark.org.tr

Heterocyclic Systems: In the pursuit of mGlu4 PAMs, SAR studies explored replacing a phenyl ring with various heterocyclic systems like indazole and indole. nih.gov This led to potent compounds, with an additional methyl group on the indazole moiety further increasing potency. nih.govmdpi.com

Linking to Other Scaffolds: The picolinamide moiety itself can be introduced into other complex scaffolds. When a picolinamide was attached at the third position of a pyrazolo[1,5-a]pyrimidine (B1248293) ring, it significantly enhanced inhibitory activity against TrkA kinase. mdpi.com

Diaryl Ethers: The diaryl ether motif is considered a "privileged structure" that can improve cell membrane penetration and metabolic stability. nih.gov Incorporating this pharmacophore by linking a substituted phenyl ring to the picolinamide core via an ether linkage has been a successful strategy. nih.govnih.gov For example, 4-(4-Aminophenoxy)-N-methylpicolinamide derivatives showed superior antitumor activity compared to analogs without the aminophenoxy group.

Systematic Structure-Activity Relationship Investigations

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity and binding affinity of the core scaffold. rsc.org

Electron-Withdrawing Groups (EWGs): The presence of EWGs like halogens (fluoro, chloro, bromo) or a trifluoromethyl (-CF₃) group can enhance biological activity. Detailed SAR studies have shown that incorporating EWGs can increase the efficacy of antifungal agents. nih.govmdpi.com The trifluoromethyl group, in particular, is known to increase a compound's lipophilicity, which can improve its ability to cross biological membranes. In a series of platinum complexes, EWGs were found to enhance photosensitizing capabilities. rsc.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups can also be favorable. In one study of antiplasmodial compounds, there was a clear preference for EDGs like methyl groups on an aromatic ring portion of the molecule. researchgate.net For a series of antitumor picolinamides, derivatives with an electron-donating aminophenoxy group showed superior activity.

Hydrogen Bonding: The carboxyl oxygen and amide nitrogen of the picolinamide group are crucial for activity, contributing to the molecule's polarity and engaging in hydrogen-bond interactions with target residues. nih.gov

Table 2: Influence of Electronic Properties on Activity

| Compound Series | Favorable Substituent Type | Example/Observation | Reference |

|---|---|---|---|

| Thiazolidinone Derivatives | Electron-Withdrawing (e.g., Cl, F, Br) | Increased antifungal efficacy | mdpi.com |

| 6-(Trifluoromethyl)picolinamide | Electron-Withdrawing (-CF₃) | Enhances lipophilicity and membrane penetration | |

| Antitumor Picolinamides | Electron-Donating (e.g., -OPhNH₂) | Aminophenoxy group improved activity |

Steric hindrance refers to the physical bulk of a substituent, which can affect how a molecule fits into a binding site and adopts its active conformation. numberanalytics.comfastercapital.com

Ground State Conformation: The 3-amino group of the picolinamide scaffold can form an intramolecular hydrogen bond with the pyridine nitrogen. researchgate.net This interaction stabilizes a specific planar conformation, which can be crucial for binding. The rotational barrier of the amide bond is significantly influenced by this interaction and by steric clashes with substituents on the ring. researchgate.net

Bulky Groups: The size of substituents can be a limiting factor. In one study, the introduction of larger groups like methyl, chloro, or bromo at a certain position was not well tolerated and failed to enhance inhibitory activity. nih.gov This suggests that the binding pocket has specific size constraints.

Positional Isomerism and SAR Elucidation

The specific placement of substituents on the picolinamide scaffold is critical for its biological activity. Structure-activity relationship (SAR) studies on related picolinamide series have consistently shown that even minor changes in substituent positioning can lead to significant differences in potency and selectivity.

While direct SAR studies on positional isomers of this compound are not extensively documented in publicly available literature, insights can be drawn from analogous picolinamide and quinazolinone structures. For instance, in the development of dihydroquinazolinone-3-carboxamides as antimalarials, the position of substituents on the heterocyclic core was found to be a major determinant of activity. nih.gov Shifting a substituent from one position to another often resulted in a substantial loss or gain of potency, underscoring the well-defined nature of the target's binding site.

In a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives developed as potential antitumor agents, the substitution pattern on the formamidophenylamino moiety was extensively studied. mdpi.com The introduction of various functional groups at different positions of the phenyl ring led to a range of activities, allowing for the development of a detailed SAR. This highlights the importance of the spatial arrangement of functional groups for effective interaction with the biological target.

The table below illustrates hypothetical SAR data based on findings for related picolinamide structures, demonstrating the potential impact of positional isomerism.

| Compound | Isomer Position | Modification | Hypothetical IC50 (µM) | Key SAR Observation |

| This compound | 3-Amino | - | - | Parent Scaffold |

| Analog 1 | 4-Amino | Amino group shifted | Likely different activity | The position of the amino group is critical for target engagement. |

| Analog 2 | 5-Amino | Amino group shifted | Likely different activity | Altered electronics and hydrogen bonding potential. |

| Analog 3 | 6-Amino | Amino group shifted | Likely different activity | Steric hindrance or favorable interactions may occur. |

| Analog 4 | 3-Amino, 5-Bromo | Bromination of pyridine | Potentially enhanced activity | Halogen atoms can increase binding affinity through halogen bonds. |

| Analog 5 | 3-Acylamino | Acylation of amino group | Activity dependent on acyl group | Probing for additional binding interactions. |

Advanced Approaches in Analog Library Generation

To efficiently explore the chemical space around the this compound scaffold, advanced synthetic and design strategies are employed. These methods allow for the rapid generation and evaluation of large numbers of analogs.

Combinatorial Chemistry Techniques

Combinatorial chemistry offers a powerful set of tools for the high-throughput synthesis of compound libraries. nih.govnih.gov By systematically combining a set of building blocks, a large and diverse collection of related molecules can be generated in an efficient manner.

For a scaffold like this compound, a combinatorial approach could involve a multi-component reaction where the picolinic acid core, the amine for the amide formation, and a set of reactants for derivatizing the 3-amino group are varied. Split-and-pool synthesis on a solid support is a common technique where the core structure is attached to a resin and then subjected to a series of reactions with different building blocks. nih.gov

For example, a library of amides at the 3-position could be generated by reacting resin-bound this compound with a diverse set of carboxylic acids. Similarly, a library of ureas could be synthesized using a collection of isocyanates. The resulting compounds can then be cleaved from the resin and screened for biological activity. This approach was successfully used to create a library of 2001 compounds based on a 3-amino-5-hydroxybenzoic acid core, demonstrating the power of this technique for exploring SAR around an amino-substituted aromatic scaffold. nih.gov

Fragment-Based Design and Synthesis

Fragment-based drug discovery (FBDD) is another contemporary approach that can be applied to the this compound scaffold. numberanalytics.commdpi.com This method starts with the identification of small, low-molecular-weight fragments that bind to the biological target. These initial hits are typically weak binders but provide a starting point for building more potent molecules.

In the context of this compound, the core scaffold itself could be considered a fragment. Alternatively, smaller fragments of the molecule, such as the aminopyridine portion or the N-methylpicolinamide moiety, could be screened for binding. Once a fragment hit is identified and its binding mode is determined, often through techniques like X-ray crystallography or NMR spectroscopy, it can be optimized into a more potent lead compound.

This optimization can occur through several strategies:

Fragment growing: Adding functional groups to the fragment to make additional interactions with the target.

Fragment linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

The use of metallofragments is an emerging strategy to introduce three-dimensional diversity into fragment libraries, which are often dominated by flat, two-dimensional structures. rsc.org This could be a valuable approach for developing novel analogs of this compound with unique structural features.

The table below summarizes the advanced library generation techniques.

| Technique | Description | Application to this compound |

| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds by combining a set of building blocks. | Generation of diverse libraries of amides, ureas, and other derivatives of the 3-amino group. |

| Fragment-Based Design | Identification of small, low-molecular-weight fragments that bind to a target, followed by optimization into more potent leads. | Using the core scaffold or its components as fragments to identify initial hits and then growing or linking them to improve affinity. |

Molecular and Cellular Biological Interactions

Enzyme and Receptor Modulatory Activities

The N-methylpicolinamide core structure has been identified as a versatile scaffold for the development of inhibitors targeting various enzymes and receptors involved in cell signaling and proliferation.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of N-methylpicolinamide have demonstrated inhibitory activity against several important kinases.

Aurora-B kinase: A novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and evaluated for their antitumor properties. Within this series, a specific compound, designated as 6p, was found to selectively inhibit Aurora B kinase. mdpi.comnih.govpatsnap.com Aurora B is a key regulator of mitosis, and its inhibition can lead to defects in cell division and subsequent apoptosis in cancer cells. nih.gov The study revealed that compound 6p exhibited an 87% inhibition of Aurora-B kinase activity at a concentration of 10 μM. mdpi.comnih.gov This finding suggests that the N-methylpicolinamide scaffold is a promising starting point for the development of Aurora B inhibitors.

Raf kinase: The Raf family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. nih.gov While direct inhibition data for 3-Amino-N-methylpicolinamide is not available, a study on new 2-anilinoquinolines bearing an N-methylpicolinamide moiety has highlighted their potential as B-RAF and C-RAF kinase inhibitors. nih.gov This suggests that the N-methylpicolinamide structure can be incorporated into molecules designed to target the Raf signaling cascade.

Receptor Tyrosine Kinases (RTKs): RTKs are cell surface receptors that play crucial roles in cell growth, differentiation, and survival. nih.govwikipedia.org Their aberrant activation is a common feature of many cancers. A series of novel picolinamide (B142947) derivatives were designed and synthesized as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key RTK involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Several of these picolinamide derivatives showed potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range. nih.gov For instance, compound 9a from this series exhibited a VEGFR-2 IC50 of 27 nM. nih.gov Additionally, other picolinamide derivatives have been shown to inhibit other RTKs such as EGFR, HER-2, c-MET, and MER. nih.gov

JAK kinases: The Janus kinase (JAK) family of tyrosine kinases are critical for cytokine signaling and are implicated in inflammatory diseases and cancers. There is currently no direct evidence in the reviewed literature to suggest that this compound or its close derivatives are inhibitors of JAK kinases.

| Kinase Target | Derivative Series | Key Findings | Reference |

|---|---|---|---|

| Aurora-B kinase | N-methylpicolinamide-4-thiol derivatives | Compound 6p selectively inhibits Aurora-B kinase (87% inhibition at 10 µM). | mdpi.comnih.govpatsnap.com |

| Raf kinase | 2-Anilinoquinolines with N-methylpicolinamide moiety | Identified as potential B-RAF and C-RAF inhibitors. | nih.gov |

| VEGFR-2 (RTK) | Picolinamide derivatives with (thio)urea and dithiocarbamate (B8719985) moieties | Compound 9a showed potent VEGFR-2 inhibition (IC50 = 27 nM). | nih.gov |

| Other RTKs | Picolinamide derivatives with (thio)urea and dithiocarbamate moieties | Compound 7h showed enhanced potency towards EGFR, HER-2, c-MET, and MER. | nih.gov |

GPCRs represent the largest family of cell surface receptors and are important drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity. nih.govnih.gov

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5): The mGluR5 is a GPCR implicated in various neurological and psychiatric disorders. A study focused on the discovery of 4-(5-membered)heteroarylether-6-methylpicolinamide derivatives as negative allosteric modulators (NAMs) of mGluR5. acs.org This research indicates that the picolinamide scaffold can be utilized to develop molecules that allosterically modulate the activity of mGluR5. However, no direct data on the activity of this compound at this receptor is currently available.

The inhibitory potential of picolinamide derivatives extends beyond kinases and GPCRs. The search for their effects on other enzyme systems is an ongoing area of research. At present, specific data on the interaction of this compound with other enzyme systems is not detailed in the available literature.

Cellular Pathway Interrogations (in vitro studies)

In vitro studies using human cancer cell lines are crucial for understanding the cellular effects of potential anticancer compounds and elucidating their mechanisms of action.

The ability of a compound to inhibit the growth and proliferation of cancer cells is a primary indicator of its potential as a therapeutic agent.

HepG2 (Human Liver Cancer) and HCT116 (Human Colon Cancer) cell lines: Studies on N-methylpicolinamide derivatives have demonstrated significant anti-proliferative activity against both HepG2 and HCT116 human cancer cell lines.

A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of these cell lines. mdpi.comnih.gov Several of these derivatives displayed potent activity, with IC50 values in the low micromolar range. mdpi.comnih.gov For example, compound 5q from this series showed significant cytotoxicity against both cell lines. mdpi.com

Similarly, a novel series of N-methylpicolinamide-4-thiol derivatives also exhibited broad-spectrum anti-proliferative activities. mdpi.comnih.gov Compound 6p from this series was particularly effective against both HepG2 and HCT-116 cells, with IC50 values of less than 10 μM. mdpi.com

| Derivative Series | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2 | Potent anti-proliferative activity with low micromolar IC50 values. | mdpi.comnih.gov |

| HCT116 | Significant anti-proliferative activity with low micromolar IC50 values. | mdpi.comnih.gov | |

| N-methylpicolinamide-4-thiol derivatives | HepG2 | Compound 6p showed an IC50 value of <10 µM. | mdpi.com |

| HCT116 | Compound 6p showed an IC50 value of <10 µM. | mdpi.com |

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis, and its evasion is a key hallmark of cancer. nih.gov Necrosis is another form of cell death that can be induced by certain stimuli.

Research into 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has shown that these compounds can induce both apoptosis and necrosis in cancer cells. mdpi.comnih.gov In vivo experiments with the potent analog 5q demonstrated that it could slow the progression of colon carcinoma in mice by inducing both apoptosis and necrosis. mdpi.comnih.gov Histological analysis of tumors from treated mice showed the presence of apoptotic and necrotic cells. mdpi.com This suggests that the anti-proliferative effects of these N-methylpicolinamide derivatives are, at least in part, mediated by the activation of cell death pathways.

Angiogenesis Modulation Mechanisms (cellular level)

Certain derivatives of N-methylpicolinamide have demonstrated notable effects on angiogenesis, the process of forming new blood vessels, which is a critical component in tumor growth and metastasis.

One area of investigation has been on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. In a study focused on the antitumor potential of these compounds, a particularly potent analog, designated as 5q , was found to significantly inhibit angiogenesis. nih.gov The primary mechanism observed at the cellular level was a reduction in vessel density in tumor tissues. nih.gov

To quantify this anti-angiogenic effect, researchers utilized CD31 immunohistochemistry, a standard method for highlighting endothelial cells in tissue sections. The results indicated a substantial decrease in the number of blood vessels within tumors treated with compound 5q when compared to control groups. nih.gov This suggests that the compound directly or indirectly interferes with the signaling pathways that promote the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. The observed inhibition of new blood vessel formation is a key factor in the compound's ability to slow down the progression of cancer cells. nih.gov

Table 1: Angiogenesis Modulation by N-Methylpicolinamide Derivative 5q

| Compound | Assay | Observation | Implication |

|---|

Mechanistic Investigations of Biological Action

The antitumor effects of N-methylpicolinamide derivatives are underpinned by their interactions with specific molecular targets and the subsequent disruption of cellular signaling pathways.

Ligand-Target Binding Studies

Ligand-target binding studies are crucial for identifying the direct molecular targets of a compound. For the N-methylpicolinamide class of compounds, a significant finding comes from the study of N-methylpicolinamide-4-thiol derivatives . One derivative, in particular, compound 6p , was identified as a selective inhibitor of Aurora-B kinase . nih.gov

Aurora-B kinase is a key enzyme that plays a critical role in cell division (mitosis). Its overexpression is common in various cancers, making it an attractive target for anticancer drugs. nih.gov The selectivity of compound 6p for Aurora-B kinase suggests a specific binding interaction.

Molecular docking studies were conducted to provide a theoretical model for the binding of compound 6p to Aurora-B kinase. These computational simulations indicated stable interactions between the ligand (compound 6p) and the active site of the enzyme, further supporting the experimental findings that Aurora-B kinase is a direct target. nih.gov

Downstream Signaling Cascade Analysis

The inhibition of a key enzyme like Aurora-B kinase by N-methylpicolinamide derivatives would be expected to have significant effects on downstream signaling cascades. While detailed analyses of the full downstream cascades for these specific compounds are still emerging, the known functions of their targets provide a clear indication of the affected pathways.

The inhibition of Aurora-B kinase, as seen with compound 6p , directly impacts the processes of chromosome segregation and cytokinesis during mitosis. nih.gov Disruption of these processes can lead to mitotic catastrophe and ultimately, apoptosis (programmed cell death) in cancer cells. This provides a direct link between the ligand-target interaction and the observed antiproliferative activity of the compound. nih.gov

Furthermore, the connection of "4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide" as an intermediate in the synthesis of Regorafenib , a known multikinase inhibitor, suggests that compounds from this class may target multiple kinases involved in tumor progression. chemicalbook.comlookchem.com Regorafenib is known to inhibit various kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). The biological activity of N-methylpicolinamide derivatives may, therefore, involve the modulation of several interconnected signaling pathways.

Molecular Interaction Dynamics

The molecular interaction dynamics of N-methylpicolinamide derivatives with their targets are beginning to be elucidated through computational methods. As mentioned, molecular docking studies for compound 6p with Aurora-B kinase have provided insights into the binding mode. nih.gov These studies typically reveal the specific amino acid residues within the kinase's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor.

These interactions are critical for the stability of the ligand-target complex and determine the potency and selectivity of the inhibitor. The docking study for compound 6p rationalized its biological activity by demonstrating a stable binding conformation within the Aurora-B kinase active site. nih.gov

While all-atom molecular dynamics simulations for these specific N-methylpicolinamide derivatives are not yet widely published, this technique is a powerful tool for understanding the dynamic nature of ligand-protein interactions over time. Such studies could provide further details on how these compounds induce conformational changes in their target kinases, leading to the inhibition of their catalytic activity.

Advanced Spectroscopic and Structural Characterization Methods

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for 3-Amino-N-methylpicolinamide is C₇H₉N₃O, corresponding to a monoisotopic mass of approximately 151.07 Da.

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺. mdpi.com For this compound, this would correspond to a measured mass-to-charge ratio (m/z) of approximately 152.08.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing evidence for the compound's structure. Common fragmentation pathways for N-methyl picolinamide (B142947) derivatives involve cleavage of the amide bond and fragmentation of the pyridine (B92270) ring.

Predicted ESI-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 152.08 | Protonated molecular ion |

| [M+H - CH₃NH]⁺ | 121.05 | Loss of the methylamine (B109427) radical from the amide group |

| [M+H - CONHCH₃]⁺ | 93.06 | Cleavage of the amide bond, resulting in the 3-aminopyridine (B143674) ion |

Note: The predicted values are based on the calculated exact mass and common fragmentation patterns of related amide and amine compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. core.ac.uk The spectrum of this compound is expected to display distinct bands corresponding to the N-H bonds of the primary amine and secondary amide, the C=O bond of the amide, and vibrations of the pyridine ring.

N-H Stretching: Primary amines (R-NH₂) typically show two bands for asymmetric and symmetric stretching, while secondary amides (R-NH-R') show a single band. spectroscopyonline.comspectroscopyonline.com These are expected in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I): A strong absorption band due to the carbonyl stretch of the secondary amide is expected in the region of 1650-1680 cm⁻¹.

N-H Bending (Amide II): The N-H bend of the secondary amide typically results in a band around 1550-1640 cm⁻¹.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic pyridine ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibrations for the amine and amide C-N bonds would appear in the 1000-1350 cm⁻¹ region.

Predicted Characteristic IR/Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3500 |

| Secondary Amide (NH) | N-H Stretch | 3300 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | 1550 - 1640 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

Note: Predicted wavenumbers are based on standard functional group correlation tables. vscht.czresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A literature search did not yield a publicly available crystal structure for this compound. However, if single crystals of sufficient quality were obtained, X-ray diffraction analysis could confirm the planarity of the pyridine ring and provide insight into the conformation of the N-methylcarboxamide side chain. nih.govmdpi.com Furthermore, it would reveal how the molecules pack in the solid state, likely through a network of hydrogen bonds involving the primary amino group, the amide N-H proton, and the amide carbonyl oxygen, as well as the pyridine nitrogen atom.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-aminobenzonitrile |

| 3-aminopyridine |

| 4-(4-Aminophenoxy)-N-methylpicolinamide |

| 4-(4-formamidophenylamino)-N-methylpicolinamide |

| N-hydroxypicolinamide monohydrate |

| N-methyl picolinamide |

| N-Phenylpicolinamide |

Crystal Growth Techniques

The prerequisite for single-crystal X-ray analysis is the availability of high-quality, single crystals of sufficient size and diffraction quality. For organic compounds like this compound, the most common and effective method for obtaining such crystals is the slow evaporation solution growth technique. scirp.orgresearchgate.net

The process begins with the synthesis and purification of the compound to ensure high purity, which is critical for successful crystallization. researchgate.net A saturated or near-saturated solution of this compound is prepared at a specific temperature using a suitable solvent. The choice of solvent is crucial; it must be one in which the compound has moderate solubility and a positive temperature coefficient of solubility. scirp.org Solvents such as methanol, ethanol, or acetone (B3395972) are often employed for polar organic molecules. researchgate.netresearchgate.net

The prepared solution is filtered to remove any particulate matter and then left undisturbed in a controlled environment. The container is loosely covered to allow the solvent to evaporate slowly over a period of days to weeks. As the solvent volume decreases, the solution becomes supersaturated, which is the driving force for nucleation and subsequent crystal growth. scirp.org This gradual process allows for the orderly arrangement of molecules onto the crystal lattice, minimizing defects and leading to the formation of well-defined, transparent single crystals suitable for diffraction studies. wisdomlib.org

Data Collection and Refinement Methodologies

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head of a diffractometer for X-ray diffraction analysis. The diffraction data is collected using a modern instrument, such as a Bruker SMART APEX II CCD diffractometer, typically equipped with a monochromatic X-ray source, like CuKα (λ = 1.5418 Å) or MoKα radiation. researchgate.net

The data collection process involves rotating the crystal in the X-ray beam while a detector records the positions and intensities of the diffracted X-rays. nih.govmdpi.com This results in a diffraction pattern from which the unit cell parameters and the arrangement of atoms can be determined. The entire process is computational after the initial experiment. nih.gov

The collected intensity data is then processed. The structure is solved using direct methods and refined using full-matrix least-squares on F² with specialized software packages. All non-hydrogen atoms are typically refined anisotropically. The final refined model is validated by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₉N₃O |

| Formula weight | 151.17 g/mol |

| Temperature | 298(2) K |

| Wavelength (λ) | 1.5418 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Radiation type | CuKα |

| Final R₁ value | [Typical range: 0.04 - 0.06] |

| Goodness-of-fit (S) | [Typical range: 1.0 - 1.2] |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. The molecule possesses multiple hydrogen bond donor and acceptor sites. The amino group (-NH₂) and the amide N-H group are primary hydrogen bond donors, while the carbonyl oxygen (C=O), the pyridine ring nitrogen, and the amino nitrogen can all act as hydrogen bond acceptors. mdpi.comnih.gov

These interactions lead to the formation of specific, recognizable patterns known as supramolecular synthons. In picolinamide derivatives, it is common to observe the formation of dimeric structures or extended chains through hydrogen bonding. mdpi.com For instance, a common motif involves the amide N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming a robust R²₂(8) ring motif. The amino group can further link these primary structures into more complex two-dimensional sheets or three-dimensional networks. mdpi.com

Table 2: Potential Hydrogen Bond Geometries

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O=C | ~0.86 | ~2.00 | ~2.85 | ~170 |

| N-H···N(pyridine) | ~0.86 | ~2.10 | ~2.95 | ~165 |

| N-H···N(amino) | ~0.88 | ~2.20 | ~3.05 | ~160 |

These intricate networks of hydrogen bonds are fundamental in dictating the solid-state properties of this compound, including its melting point, solubility, and polymorphism.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov These calculations provide detailed information about molecular orbitals, charge distribution, and thermodynamic properties.

For picolinamide (B142947) derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are employed to determine the optimized molecular geometry, which serves as the foundation for all subsequent calculations. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netucsb.edu

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. This map helps to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In a study on N-(4-hydroxyphenyl)picolinamide, a related compound, the MEP surface highlighted the electronegative potential around the oxygen and nitrogen atoms, indicating them as likely sites for interaction. researchgate.net

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| EHOMO | -0.219 | -5.96 |

| ELUMO | -0.065 | -1.77 |

| Energy Gap (ΔE) | 0.154 | 4.19 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as a picolinamide derivative, interacts with a biological target, typically a protein or enzyme. nih.gov These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in rationalizing the biological activity of compounds. For instance, in a study involving N-methylpicolinamide-4-thiol derivatives, molecular docking was used to investigate their interaction with Aurora-B kinase, a protein implicated in cancer. nih.gov

The docking results for the most active compound in that series revealed specific key interactions within the kinase's active site. nih.gov The picolinamide moiety was predicted to form crucial hydrogen bonds with amino acid residues, such as a bond between the pyridine (B92270) nitrogen and the backbone NH of an alanine (B10760859) residue in the hinge region of the kinase. The amide group also participated in hydrogen bonding, further anchoring the ligand in the binding pocket. These interactions are critical for the inhibitory activity of the compound. nih.gov

| Ligand Moiety | Interacting Residue | Interaction Type |

|---|---|---|

| Pyridine Nitrogen | ALA157 | Hydrogen Bond |

| Amide Carbonyl | LYS106 | Hydrogen Bond |

| Phenyl Group | LEU83, VAL91, LEU154 | Hydrophobic Interaction |

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex and to analyze its dynamic behavior over time. physchemres.orgnih.gov An MD simulation models the movement of atoms and molecules, providing a more realistic representation of the complex in a physiological environment. mdpi.com

By running simulations for tens to hundreds of nanoseconds, researchers can verify if the key interactions identified in docking, such as hydrogen bonds, are maintained. physchemres.org MD simulations allow for the analysis of conformational changes in both the ligand and the protein upon binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the system; a stable RMSD trajectory suggests a stable binding mode. This validation is crucial for confirming that the docked pose represents a likely and stable interaction, thereby increasing confidence in the predicted binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds before their synthesis. nih.gov

To develop a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the biological activity (e.g., IC₅₀ values). nih.gov

The predictive power and robustness of a QSAR model are evaluated using several statistical metrics. The correlation coefficient (R²) indicates how well the model fits the data, while the cross-validation coefficient (Q² or Rcv) assesses its internal predictive ability. nih.gov A reliable QSAR model will have high values for both R² and Q². These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. scienceopen.com

| Statistical Parameter | Description | Example Value |

|---|---|---|

| R² (Training Set) | Coefficient of determination for the training set. | 0.830 - 0.963 |

| Rcv (Cross-Validation) | Cross-validation coefficient (Leave-One-Out). | 0.762 - 0.929 |

| RMSE (Training Set) | Root Mean Square Error for the training set. | 0.066 - 0.268 |

A significant outcome of QSAR modeling is the identification of molecular descriptors that have the most substantial impact on biological activity. nih.gov These descriptors provide insight into the physicochemical properties that are either favorable or unfavorable for the desired activity. Molecular descriptors can be classified into several categories, including electronic (e.g., electronegativity, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties. ucsb.eduhufocw.org

For example, in a QSAR study on anticancer agents, descriptors such as the octanol-water partition coefficient (LogP), polarizability, and van der Waals volume were identified as key predictors of activity. nih.gov A positive coefficient for LogP in the QSAR equation would suggest that higher lipophilicity is beneficial for activity, while a negative coefficient would indicate the opposite. This information provides crucial guidance for medicinal chemists to rationally design new derivatives with improved potency by modifying the compound's structure to optimize these key properties. nih.gov

De Novo Design Approaches for Novel 3-Amino-N-methylpicolinamide Analogs

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up, without relying on existing templates. nih.govopenmedicinalchemistryjournal.com This approach is particularly valuable for exploring new chemical space and generating compounds with unique intellectual property. nih.gov For a scaffold such as this compound, which is a fragment of larger, biologically active molecules, de novo design offers powerful tools to build upon this core to generate novel analogs with potentially enhanced activity, selectivity, or improved physicochemical properties. These computational methods can be broadly categorized into fragment-based design, scaffold hopping, and generative models.

Fragment-Based De Novo Design

Fragment-based de novo design (FBDND) involves the identification of small molecular fragments that can bind to specific subpockets of a biological target. nih.govacs.org These fragments are then grown, linked, or combined to generate larger, more potent molecules. nih.gov For the design of novel this compound analogs, a structure-based approach would typically be employed, requiring a high-resolution 3D structure of the target protein.

The general workflow for FBDND of this compound analogs would be as follows:

Target Pocket Analysis: The binding site of the target protein is analyzed to identify distinct subpockets that can accommodate small molecular fragments.

Fragment Placement: A library of molecular fragments is computationally screened to identify those that can form favorable interactions within these subpockets. The this compound core could be used as an anchor fragment in one of the subpockets.

Fragment Linking or Growing: Algorithms are then used to either link two or more fragments together with a chemically reasonable linker or to "grow" new functionalities onto a placed fragment to occupy adjacent subpockets. acs.org

Scoring and Ranking: The newly generated molecules are scored and ranked based on various criteria, such as their predicted binding affinity, drug-likeness, and synthetic accessibility.

Below is a hypothetical data table illustrating the results of a fragment-based de novo design campaign starting from the this compound scaffold.

| Analog ID | Starting Fragment(s) | Design Strategy | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Synthetic Accessibility Score |

| ANMP-001 | This compound, Furan | Linking | -9.8 | 0 | 2.5 |

| ANMP-002 | This compound | Growing (addition of a hydroxylated phenyl group) | -9.2 | 0 | 3.1 |

| ANMP-003 | This compound, Thiophene | Linking | -10.5 | 0 | 2.8 |

| ANMP-004 | This compound | Growing (addition of a cyclopropyl (B3062369) group) | -8.5 | 0 | 1.9 |

| ANMP-005 | This compound, Imidazole | Linking | -10.1 | 0 | 3.5 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Scaffold Hopping

Scaffold hopping is a computational technique used to identify isosteric replacements for a core molecular scaffold while preserving the original biological activity. nih.govuniroma1.it This is particularly useful for generating novel chemotypes with improved properties, such as enhanced selectivity or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and for navigating around existing patents. uniroma1.itresearchgate.net

For this compound, scaffold hopping algorithms could be employed to replace the picolinamide core with other heterocyclic systems that maintain a similar 3D arrangement of key pharmacophoric features. Both ligand-based and structure-based approaches can be utilized.

Ligand-Based Scaffold Hopping: This method relies on the similarity of molecular shape, pharmacophores, or other molecular descriptors to the original scaffold.

Structure-Based Scaffold Hopping: This approach uses the 3D structure of the target's binding site to guide the design of new scaffolds that can form similar interactions.

The table below presents a hypothetical set of novel scaffolds for this compound generated through scaffold hopping, along with their similarity scores and predicted properties.

| Scaffold ID | Original Scaffold | Hopped Scaffold | Tanimoto Similarity | Predicted Target Affinity (nM) | Patentability Score (1-10) |

| SH-001 | Picolinamide | Pyrimidine | 0.65 | 50 | 9 |

| SH-002 | Picolinamide | Imidazopyridine | 0.72 | 35 | 8 |

| SH-003 | Picolinamide | Quinoline | 0.58 | 75 | 9 |

| SH-004 | Picolinamide | Benzoxazole | 0.61 | 60 | 8 |

| SH-005 | Picolinamide | Thienopyridine | 0.68 | 45 | 9 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Generative Models and Artificial Intelligence

In recent years, deep learning and artificial intelligence (AI) have emerged as powerful tools for de novo drug design. pharmafeatures.com Generative models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can learn the underlying patterns in large datasets of chemical structures and generate novel molecules with desired properties. pharmafeatures.comnih.gov

To design novel analogs of this compound, a generative model could be trained on a large database of known kinase inhibitors or other relevant bioactive molecules. nih.govscispace.commdpi.commdpi.com The model could then be fine-tuned with a smaller set of molecules containing the picolinamide scaffold to generate novel derivatives. Reinforcement learning can be coupled with these models to guide the generation process towards molecules with specific desired attributes, such as high predicted binding affinity, good ADMET properties, and synthetic feasibility. pharmafeatures.com

The following table showcases a hypothetical output from a generative model tasked with creating novel this compound analogs with optimized properties.

| Generated Molecule ID | Molecular Formula | Predicted IC50 (nM) | Quantitative Estimate of Drug-likeness (QED) | Novelty Score (0-1) | | :--- | :--- | :--- | :--- | :--- | :--- | | GM-001 | C15H16N4O2 | 25 | 0.85 | 0.92 | | GM-002 | C14H14N4OS | 40 | 0.78 | 0.88 | | GM-003 | C16H18N4O3 | 15 | 0.91 | 0.95 | | GM-004 | C13H13N5O | 65 | 0.75 | 0.85 | | GM-005 | C17H20N4O2 | 20 | 0.89 | 0.93 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Areas (excluding clinical human trials)

Research into derivatives of the 3-Amino-N-methylpicolinamide scaffold is actively uncovering potential applications in several therapeutic areas, most notably in oncology and infectious diseases. Preclinical studies are evaluating these compounds for their efficacy in various disease models.

In oncology, derivatives have shown significant promise as anti-proliferative agents. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated the ability to inhibit the proliferation of human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon carcinoma), at low micromolar concentrations. mdpi.com One of the most potent analogs from this series was found to suppress angiogenesis and induce apoptosis and necrosis in a colon carcinoma mouse model. mdpi.comnih.gov Another line of research identified N-methylpicolinamide-4-thiol derivatives as potent inhibitors of Aurora-B kinase, a protein frequently overexpressed in various human tumors. nih.gov Certain compounds in this class exhibited broad-spectrum anti-proliferative activity against multiple cancer cell lines, in some cases exceeding the potency of the established drug sorafenib. nih.gov Further studies have designed N-methylpicolinamide derivatives that selectively inhibit c-Met kinase, a target implicated in tumor growth and metastasis. nih.gov

Beyond cancer, structurally related compounds such as N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimicrobial properties. These compounds have shown activity against Mycobacterium tuberculosis and other bacteria and fungi, indicating a potential therapeutic avenue for infectious diseases. nih.gov

| Derivative Class | Therapeutic Area | Mechanism/Target | Observed Preclinical Activity | Source |

|---|---|---|---|---|

| 4-(4-formamidophenylamino)-N-methylpicolinamide | Oncology | Angiogenesis Inhibition, Apoptosis Induction | Inhibited proliferation of HepG2 and HCT116 cell lines; slowed cancer progression in mouse models. | mdpi.comnih.gov |

| N-methylpicolinamide-4-thiol | Oncology | Aurora-B Kinase Inhibition | Broad-spectrum anti-proliferative activity against various human cancer cell lines. | nih.gov |

| Pyridazinone-bearing N-methylpicolinamide | Oncology | c-Met Kinase Inhibition | Potent activity against A549, HepG2, and MCF-7 cell lines; selective c-Met inhibition. | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Infectious Disease | Antimicrobial | Activity against Mycobacterium tuberculosis, M. kansasii, and various fungi. | nih.gov |

Development of Advanced Synthetic Methodologies

The creation of diverse libraries of picolinamide derivatives for biological screening necessitates the development of efficient and versatile synthetic strategies. Current methodologies often involve multi-step sequences starting from commercially available materials like 2-picolinic acid. nih.gov

One common approach involves the initial conversion of the carboxylic acid to an amide. For instance, 2-picolinic acid can be reacted with thionyl chloride and subsequently treated with methylamine (B109427) to form the N-methylpicolinamide core. nih.gov From there, further modifications can be introduced. The synthesis of 4-(4-aminophenylamino)-N-methylpicolinamide, a key intermediate, was achieved by heating 4-chloro-N-methylpicolinamide with an appropriate aniline (B41778) derivative at high temperatures without a solvent. nih.gov

Alternative strategies for amide bond formation include the use of coupling agents. In the synthesis of related 3-aminopyrazine-2-carboxamides, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been employed to activate the carboxylic acid for subsequent reaction with an amine. nih.gov The synthesis of more complex structures, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, has been achieved through a sequence involving oxidation of a picoline precursor with selenium dioxide, protection of the resulting aldehyde as an acetal, reduction of a nitro group to the desired amine, and final condensation with thiosemicarbazide. nih.gov Researchers continue to explore novel catalytic systems and reaction conditions, including radical-mediated cyclizations and new coupling reagents, to improve yields, reduce reaction times, and allow for the construction of more complex molecular architectures. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery, and these technologies are being applied to the design of novel picolinamide derivatives. AI can process vast amounts of chemical and biological data to identify promising drug candidates far more rapidly than traditional methods. nih.gov

ML algorithms are also used to predict the biological activity and physicochemical properties of compounds before they are synthesized. mdpi.com By training on datasets of existing picolinamide analogs and their measured activities, ML models can build quantitative structure-activity relationship (QSAR) models. These models can then screen virtual libraries of thousands of potential derivatives, prioritizing those most likely to be active and possess favorable drug-like properties (e.g., solubility, metabolic stability), thereby saving significant time and resources in the lab. nih.govmdpi.com Furthermore, AI tools like AlphaFold can predict the three-dimensional structure of target proteins, aiding in structure-based drug design and the optimization of how a picolinamide derivative binds to its target. nih.govnih.gov

Elucidation of Broader Biological Networks Influenced by Picolinamide Scaffolds

The therapeutic effects of picolinamide derivatives often arise from their ability to modulate not just a single protein target, but broader biological networks. Research is focused on understanding these system-level effects to better predict efficacy and potential side effects.

Picolinamide-based kinase inhibitors serve as a prime example. By targeting key signaling nodes like Aurora-B kinase, these compounds can influence the entire process of cell division (mitosis). nih.gov Inhibition of Aurora-B disrupts multiple mitotic events, leading to cell cycle arrest and ultimately apoptosis. Similarly, inhibiting receptor tyrosine kinases like c-Met with picolinamide derivatives can simultaneously block several downstream signaling pathways crucial for cancer cell survival, proliferation, and invasion, such as the RAS-MAPK and PI3K-Akt pathways. nih.gov

The observation that certain derivatives can suppress angiogenesis and induce apoptosis highlights their impact on complex, multi-component biological processes. mdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is controlled by a network of growth factors and receptors, while apoptosis is executed by a cascade of caspase enzymes. By studying which genes and proteins show altered activity following treatment with a picolinamide compound, researchers can map the broader biological circuitry influenced by the drug, providing a more holistic understanding of its mechanism of action.

Application as Chemical Probes in Biological Systems

A high-quality chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to investigate that protein's function in biological systems. nih.govyoutube.com Potent and selective derivatives of this compound are emerging as valuable candidates for use as chemical probes.

For a picolinamide derivative to be considered a high-quality chemical probe, it must demonstrate potent engagement with its intended target at concentrations where it has minimal interaction with other proteins ("off-targets"). nih.gov The N-methylpicolinamide-4-thiol derivatives that selectively inhibit Aurora-B kinase are an example of compounds with such potential. nih.gov A highly selective Aurora-B inhibitor could be used in cell-based assays to precisely dissect the specific roles of this kinase in cell cycle regulation, separate from the functions of the highly related Aurora-A and Aurora-C kinases.

By using such a probe, researchers can study the downstream consequences of inhibiting a single protein target with high temporal resolution, complementing genetic techniques like CRISPR or RNAi. youtube.com This allows for the validation of proteins as potential drug targets and helps to uncover new biological functions. As more potent and selective picolinamide derivatives are developed, their application as chemical probes will be crucial in advancing the understanding of complex disease pathways. nih.gov

Q & A

Q. Critical Factors :

- Reagent ratios : Excess methylamine improves yield but may require careful quenching.

- Chromatography : Adjusting solvent polarity (e.g., hexanes/ethyl acetate from 70/30 to 50/50) resolves co-eluting impurities .

- Temperature : Elevated temperatures (e.g., reflux) accelerate coupling but risk side reactions like over-oxidation .

Basic: How is structural characterization of this compound validated in research?

Methodological Answer:

Standard protocols include:

- NMR Analysis :

- Chromatography : Retention factors (Rf) in TLC (e.g., Rf = 0.35–0.55 in hexanes/ethyl acetate 70/30) validate purity .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (theoretical: ~151.15 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported NMR data for this compound derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize intramolecular H-bonding, altering chemical shifts .

Variable-Temperature NMR : Detect tautomeric forms (e.g., keto-enol equilibria) by observing signal splitting at low temperatures .

Spiking Experiments : Add authentic samples to isolate overlapping signals (e.g., distinguish methyl vs. cyclohexyl groups in analogs) .

Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data .

Advanced: What experimental designs optimize the biological activity screening of this compound in enzyme inhibition assays?

Methodological Answer:

- Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to match physiological conditions. For metalloenzymes, include Zn²⁺/Mg²⁺ cofactors .

- Counter-Screens : Rule out non-specific binding by testing against unrelated enzymes (e.g., carbonic anhydrase for kinase-targeted compounds) .

- Data Normalization : Use Z’-factor (>0.5) to validate assay robustness and minimize false positives .

Advanced: How do steric and electronic effects influence the reactivity of this compound in metal coordination studies?

Methodological Answer:

- Steric Effects : The methyl group on the pyridine ring hinders axial coordination, favoring planar complexes (e.g., with Cu²⁺ or Fe³⁺). Compare coordination geometries via X-ray crystallography .

- Electronic Effects : The amino group’s electron-donating nature enhances ligand-to-metal charge transfer (LMCT), detectable via UV-Vis (λmax ~300–400 nm) .

- Competitive Titrations : Use EDTA to quantify binding constants (Kd) and assess selectivity over other ligands (e.g., picolinic acid) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors (e.g., analogs of thiazolo[5,4-c]pyridine derivatives) .

- Ligand Design : Chelates transition metals for catalytic or antibacterial studies (e.g., Ag⁺ or Pt²⁺ complexes) .

- Proteomics : Functionalize resins for affinity chromatography to isolate target proteins .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.